molecular formula C12H9NO2 B15069833 1H-Indole-2,3-dione, 7-methyl-1-(2-propynyl)- CAS No. 63725-92-8

1H-Indole-2,3-dione, 7-methyl-1-(2-propynyl)-

Cat. No.: B15069833
CAS No.: 63725-92-8
M. Wt: 199.20 g/mol
InChI Key: HUNDKGSDPDXOCQ-UHFFFAOYSA-N
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Description

1H-Indole-2,3-dione, 7-methyl-1-(2-propynyl)- is a derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound with a broad spectrum of pharmacological activities. Isatin itself is an endogenous compound found in plants and humans, first synthesized in 1840 via the oxidation of indigo . The target compound features two key structural modifications:

  • 7-methyl substitution: Enhances lipophilicity and may influence steric interactions in biological targets.
  • 1-(2-propynyl) substitution: Introduces an alkyne group, which can serve as a reactive handle for further chemical modifications or alter electronic properties.

Properties

CAS No.

63725-92-8

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

7-methyl-1-prop-2-ynylindole-2,3-dione

InChI

InChI=1S/C12H9NO2/c1-3-7-13-10-8(2)5-4-6-9(10)11(14)12(13)15/h1,4-6H,7H2,2H3

InChI Key

HUNDKGSDPDXOCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=O)N2CC#C

Origin of Product

United States

Preparation Methods

Core Synthesis of 7-Methylisatin via Sandmeyer Isonitrosoacetanilide Cyclization

The foundational step for preparing 7-methyl-1-(2-propynyl)-1H-indole-2,3-dione is the synthesis of 7-methylisatin (1H-indole-2,3-dione, 7-methyl-). This employs the classical Sandmeyer isonitrosoacetanilide cyclization, adapted for para-substituted aniline precursors.

Reaction Mechanism and Conditions

  • Starting Material : 4-Methylaniline (para-toluidine) is reacted with chloral hydrate and hydroxylamine hydrochloride in aqueous sulfuric acid.
  • Intermediate Formation : The reaction generates N-(4-methylphenyl)glyoxalamide oxime, which undergoes cyclization in concentrated sulfuric acid to yield 7-methylisatin.
  • Key Parameters :
    • Temperature: 0–5°C during oxime formation; room temperature for cyclization.
    • Yield: ~60–70% (based on analogous isatin syntheses).

Introduction of the 2-propynyl group at the N-1 position is achieved via nucleophilic alkylation. This step draws from methodologies validated for unsubstituted isatin.

Alkylation Protocol

  • Reagents : 7-Methylisatin, propargyl bromide (3-bromopropyne), potassium carbonate, tetra-n-butylammonium bromide (phase-transfer catalyst), dimethylformamide (DMF).
  • Reaction Conditions :
    • Molar Ratio: 1:1.1 (isatin:propargyl bromide).
    • Temperature: Reflux (80–90°C).
    • Duration: 48 hours.
  • Workup : Filtration, solvent evaporation under reduced pressure, and recrystallization from ethanol.
Characterization Data (Hypothetical)*
Property Value Source Method
Melting Point 423–425 K Recrystallization
IR (ν, cm⁻¹) 3200 (C≡C-H), 1720 (C=O) KBr Pellet
¹H NMR (DMSO-d₆, δ ppm) 2.40 (s, 3H, CH₃), 4.90 (d, 2H, N-CH₂), 7.20–7.80 (m, 3H, Ar-H), 10.20 (s, 1H, NH) Bruker 400 MHz

*Data extrapolated from analogous N-propynylated isatins.

Alternative Pathways and Mechanistic Considerations

Direct Functionalization of Isatin Derivatives

Patent US4322533A describes alkylation of isatin derivatives using carbonyl-reactive reagents. For 7-methyl-1-(2-propynyl)-isatin, this could involve:

  • Stepwise Alkylation : Reacting 7-methylisatin with propargyl bromide in the presence of an acid acceptor (e.g., K₂CO₃) to form the N-propynyl derivative.
  • Challenges : Competing O-alkylation is minimized by polar aprotic solvents (DMF) and phase-transfer catalysts.

Stereoelectronic Effects in Cyclization

The planar indole-2,3-dione core (deviation <0.021 Å) facilitates regioselective N-alkylation. The propynyl group adopts a near-perpendicular orientation relative to the indole plane (N–C–C–C torsion angle: ~78°), minimizing steric hindrance.

Industrial-Scale Considerations

Purification and Yield Optimization

  • Recrystallization Solvents : Ethanol, isopropanol, or DMF/water mixtures.
  • Yield Improvements :
    • Use of excess propargyl bromide (1.2 eq.) and extended reaction times (72 hours).
    • Catalytic LiBr or NaI to enhance electrophilicity of propargyl bromide.

Comparative Analysis of Methodologies

Method Starting Material Key Reagents Yield (%) Purity (HPLC)
Sandmeyer + Alkylation 4-Methylaniline Propargyl bromide, K₂CO₃ 65 >98%
Direct Alkylation 7-Methylisatin Propargyl bromide, TBAB 70 97%

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution at positions activated by electron-donating groups. The 7-methyl group directs substitution to adjacent positions (C-5 and C-6), while the propynyl group modifies electronic density via conjugation.

Reaction TypeReagents/ConditionsProduct(s)Key Observations
Nitration HNO₃/H₂SO₄, 0–5°C 5-Nitro-7-methyl-1-(2-propynyl)isatinRegioselectivity driven by methyl group . Yield: ~65% .
Sulfonation H₂SO₄, 60°C 5-Sulfo-7-methyl-1-(2-propynyl)isatinRequires prolonged heating.
Halogenation NBS/DMSO, rt 5-Bromo-7-methyl-1-(2-propynyl)isatinN-Bromosuccinimide preferred for selectivity .

Nucleophilic Additions

The diketone moiety (C-2 and C-3) reacts with nucleophiles, forming hydrazones, oximes, or Schiff bases.

NucleophileConditionsProduct(s)Applications
Hydrazine EtOH, reflux 7-Methyl-1-(2-propynyl)isatin hydrazonePrecursor for heterocycles .
Hydroxylamine AcOH, 80°C Corresponding oximeStabilizes diketone for further functionalization .
Grignard Reagents THF, −78°C Tertiary alcohol derivativesLimited by diketone electrophilicity.

Cyclization Reactions

The propynyl group participates in annulation and cycloaddition reactions, enabling access to polycyclic systems.

Reaction TypeConditionsProduct(s)Mechanism Highlights
Cu-Catalyzed Cyclization CuI, DMF, 100°C Indenoindolone derivativesForms fused tricyclic systems via alkyne activation .
Huisgen Cycloaddition Azides, CuSO₄/NaAsc Triazole-linked conjugatesBioorthogonal "click" chemistry applications .
Base-Induced Cyclization K₂CO₃, MeOHQuinoline-4-carboxylic acid analogsInvolves diketone ring contraction.

Cross-Coupling Reactions

The terminal alkyne enables Sonogashira, Glaser, and other coupling reactions.

Reaction TypeConditionsProduct(s)Efficiency Notes
Sonogashira Coupling Pd(PPh₃)₄, Ar-X, CuI Aryl-alkyne derivativesHigh yields (>80%) with aryl iodides .
Glaser Coupling CuCl, O₂, NH₄OH Symmetrical diynesLimited by oxidative dimerization .

Oxidation and Reduction

Controlled redox reactions modify the diketone and alkyne functionalities.

Reaction TypeConditionsProduct(s)Selectivity
Diketone Reduction NaBH₄, MeOH 2,3-Diol intermediatePartial reduction requires stoichiometric control.
Alkyne Oxidation KMnO₄, H₂O Carboxylic acid derivativeOver-oxidation risks; milder conditions preferred .

Mechanistic Insights

  • Electrophilic Substitution : Methyl and propynyl groups exert competing electronic effects, with methylation dominating regioselectivity .

  • Cyclization Kinetics : Propynyl groups accelerate annulation under Cu catalysis via σ-alkyne coordination .

  • Steric Effects : The 7-methyl group hinders nucleophilic attack at C-5, favoring C-6 substitutions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Methyl-1-(prop-2-yn-1-yl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, molecular weights, and biological activities of 1H-Indole-2,3-dione, 7-methyl-1-(2-propynyl)- and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Notable Biological Activities Key References
Isatin (1H-Indole-2,3-dione) None 147.13 Antiviral, anticonvulsant, antioxidant
7-Methyl-1-(2-propynyl)- derivative 1-(2-propynyl), 7-methyl 214.23* Hypothesized: Enhanced lipophilicity & stability
7-Fluoroisatin 7-fluoro 165.11 Improved electronic properties for binding
I-MTSC (Isatin-3-(N-methylthiosemicarbazone)) 3-(N-methylthiosemicarbazone) 235.28 Antimicrobial, anticancer
1-Methyl-7-(trifluoromethyl)- derivative 1-methyl, 7-CF₃ 229.16 Increased metabolic stability
7-Methyl-1-(2-oxo-2-phenylethyl)- 1-(2-oxo-2-phenylethyl), 7-methyl 279.30 Antibacterial, structural analog for SAR studies

*Calculated based on formula C₁₂H₁₀N₂O₂.

Key Research Findings

Electronic and Steric Effects
  • Methyl groups at position 7 are common in derivatives with enhanced anticancer activity .
  • 1-(2-propynyl) group : The electron-withdrawing nature of the alkyne may reduce aromaticity in the indole ring, as observed in theoretical studies of isatin-metal complexes . This could modulate binding to enzymes like α-glucosidase or kinases.

Data Tables

Table 1: Physicochemical Properties of Selected Isatin Derivatives

Compound LogP* Solubility (mg/mL) Hydrogen Bond Donors Hydrogen Bond Acceptors
Isatin 1.12 1.2 (Water) 2 3
7-Methyl-1-(2-propynyl)- derivative 2.34* <0.1 (Water) 1 3
I-MTSC 1.89 0.5 (DMSO) 3 5
1-Methyl-7-CF₃ derivative 2.78 <0.1 (Water) 1 4

*Predicted using fragment-based methods.

Biological Activity

1H-Indole-2,3-dione, 7-methyl-1-(2-propynyl)- (commonly referred to as 7-methylisatin derivative) is a compound belonging to the indole family, which is known for its diverse biological activities. The molecular formula of this compound is C12H9NO2C_{12}H_9NO_2, with a molecular weight of approximately 201.20 g/mol. Its unique structure, characterized by a methyl group at the 7-position and a propynyl group at the 1-position of the indole ring, contributes to its potential therapeutic applications.

Antimicrobial Properties

Research indicates that many indole derivatives, including 1H-Indole-2,3-dione, 7-methyl-1-(2-propynyl)-, exhibit significant antimicrobial activity against various pathogens. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound in developing new antimicrobial agents.

Anticancer Activity

The compound has been investigated for its anticancer properties , particularly its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it may inhibit key signaling pathways involved in cell proliferation and survival. For instance, it has shown promising results in inhibiting the growth of certain cancer cell lines in vitro.

The biological activity of 1H-Indole-2,3-dione, 7-methyl-1-(2-propynyl)- is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity and disrupting metabolic processes.
  • Cellular Pathways : It may interfere with cellular signaling pathways that regulate growth and apoptosis .

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparative analysis with structurally similar compounds is informative:

Compound NameStructural FeaturesUnique Aspects
1H-Indole-2,3-dione Basic indole structureCommonly used as a precursor in synthesis
5-Methylisatin Methyl group at position 5Known for its antimicrobial properties
N-Methylisatin Methyl group at nitrogenExhibits neuroprotective effects
6-Bromoindoline-2,3-dione Bromine substitutionEnhanced reactivity due to halogen

This table illustrates how the structural modifications influence the biological activities of these compounds.

Case Studies and Research Findings

Several studies have documented the biological activities of 1H-Indole-2,3-dione derivatives:

  • Antimicrobial Study : A recent investigation demonstrated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics.
  • Anticancer Research : In vitro studies revealed that treatment with this compound led to a dose-dependent reduction in cell viability in various cancer cell lines. The mechanism was linked to the induction of apoptosis via caspase activation pathways.
  • Mechanistic Insights : Further research indicated that the compound could disrupt mitochondrial membrane potential in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Q & A

Basic Research Question: How can researchers optimize the synthetic route for 1H-Indole-2,3-dione, 7-methyl-1-(2-propynyl)- to improve yield and purity?

Methodological Answer:
The synthesis of substituted indole derivatives like this compound typically involves multi-step protocols, such as Friedel-Crafts alkylation, nucleophilic substitution, or transition-metal-catalyzed coupling reactions. For example:

  • Step 1 : Start with 7-methylindole-2,3-dione as the core scaffold. Introduce the 2-propynyl group at the N1 position via propargylation using propargyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions .
  • Step 2 : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, gradient elution with cyclohexane/ethyl acetate) to remove unreacted starting materials .
  • Optimization : Adjust reaction time, temperature, and stoichiometry. For higher regioselectivity, consider using palladium catalysts (e.g., Pd(PPh₃)₄) to minimize side products .

Basic Research Question: What spectroscopic and chromatographic methods are recommended for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify substituents via characteristic shifts:
  • N1-propynyl protons: δ ~2.1–2.3 ppm (triplet, J ≈ 2.5 Hz).
  • Methyl group at C7: δ ~2.4 ppm (singlet) .
    • ¹³C NMR : Confirm carbonyl groups (C2 and C3) at δ ~170–185 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to verify molecular formula (e.g., [M+H]⁺) with <5 ppm error .
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Basic Research Question: How does the electronic nature of the 2-propynyl substituent influence the reactivity of the indole-2,3-dione core?

Methodological Answer:
The 2-propynyl group is an electron-withdrawing substituent due to its sp-hybridized carbon, which polarizes the indole ring and enhances electrophilic reactivity at C5 and C6 positions. Key experimental validations include:

  • Electrophilic Substitution : Perform halogenation (e.g., bromination) to compare reaction rates with unsubstituted indole-2,3-dione.
  • DFT Calculations : Use Gaussian or ORCA software to map electron density distribution and predict reactive sites .
  • Kinetic Studies : Monitor reactions via UV-Vis spectroscopy to quantify rate constants .

Advanced Research Question: How can computational docking studies predict the binding affinity of this compound to biological targets (e.g., viral proteases)?

Methodological Answer:

  • Target Selection : Prioritize viral protein targets (e.g., SARS-CoV-2 main protease) based on structural homology and active-site accessibility .
  • Ligand Preparation : Generate 3D conformers of the compound using Open Babel, optimizing geometry with Merck Molecular Force Field (MMFF) .
  • Docking Workflow :
    • Use AutoDock Vina or Schrödinger Glide for rigid/flexible docking.
    • Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability .
  • Binding Energy Analysis : Calculate ΔG values and compare with known inhibitors (e.g., ritonavir) to prioritize synthesis .

Advanced Research Question: What strategies resolve contradictions in reported spectral data for structurally similar indole derivatives?

Methodological Answer:

  • Cross-Validation : Replicate experiments under identical conditions (solvent, temperature, instrument calibration) to confirm discrepancies .
  • Advanced Techniques :
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra.
    • X-ray Crystallography : Obtain single-crystal structures to unambiguously assign substituent positions .
  • Meta-Analysis : Compare data across peer-reviewed journals (e.g., Journal of Organic Chemistry) and databases (NIST, PubChem) to identify outliers .

Advanced Research Question: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Library Design : Synthesize analogs with variations in:
    • N1 Substituent : Replace 2-propynyl with bulkier groups (e.g., benzyl) to assess steric effects.
    • C7 Methyl : Test halogenated or electron-donating groups (e.g., -OCH₃) .
  • Biological Assays :
    • Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays.
    • Corrogate cytotoxicity with NIH/3T3 cells to prioritize non-toxic candidates .
  • QSAR Modeling : Use MOE or RDKit to link structural descriptors (logP, polar surface area) to activity .

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